molecular formula C8H8N2S2 B1271230 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine CAS No. 383129-75-7

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

Cat. No. B1271230
M. Wt: 196.3 g/mol
InChI Key: UXNSNCTVNSWUGZ-UHFFFAOYSA-N
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Description

The compound "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" is a molecule that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the specific compound is not directly studied in the provided papers, related compounds with thiophene and thiazole moieties have been synthesized and analyzed, indicating the interest in this class of compounds for their various properties and potential applications .

Synthesis Analysis

The synthesis of related thiazole compounds involves various methods, including the use of Density Functional Theory (DFT) calculations for structural optimization . For instance, novel compounds with a thiazol-5-yl and thiophene-2-yl moiety have been synthesized and characterized using spectroscopic techniques such as UV, IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" and can provide insights into the most stable conformations and the influence of substituents on the molecule's properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using DFT and other theoretical calculations to predict equilibrium geometry and bonding features . For example, proton tautomerism and stereoisomerism have been studied in thiazolone derivatives, revealing the preferred conformations and tautomeric forms in solid and liquid phases . These studies are crucial for understanding the behavior of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" at a molecular level.

Chemical Reactions Analysis

The reactivity of thiazole compounds can be inferred from their HOMO-LUMO energy gap, which provides information about their stability and reactivity in the ground and excited states . Molecular docking studies can also shed light on the potential interactions of these compounds with biological targets, which is essential for the development of pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their spectroscopic characteristics and ability to penetrate biological barriers, are of significant interest . For instance, fluorescence effects induced by molecular aggregation have been observed in thiadiazole compounds, which could be relevant for the analysis of "4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine" . Additionally, the central nervous system penetrability of a thiazole derivative has been demonstrated, suggesting potential for neurological applications .

Scientific Research Applications

  • Antitumor Research

    • Field : Medical Science .
    • Application : The compound is used in the synthesis of new poly heterocyclic compounds based on pyrimidine-2-thiones, which have potential antitumor properties .
    • Method : The compound is synthesized by S-alkylation of pyrimidine-2-thiones, internal cyclization in alkaline medium with ammonia, condensation with benzaldehyde, and finally reaction with hydroxylamine hydrochloride .
    • Results : The compounds were screened against colon carcinoma cell lines (HCT-116) and hepatocellular carcinoma cell lines (HepG-2). Some compounds exhibited considerable cytotoxic activity .
  • Organic Solar Cells

    • Field : Material Science .
    • Application : The compound is used in the structural engineering of pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based polymers for non-fullerene organic solar cells .
    • Method : The compound is synthesized based on benzo[1,2-b:4,5-b0]dithiophene (BDT) and pyrrolo[3,4-]benzotriazole-5,7(2 ,6 )-dione (TzBI), and studied their photovoltaic properties by blending them with ITIC as an acceptor .
    • Results : Polymer solar cell devices made from these compounds exhibited power conversion efficiencies (PCEs) of 9.22% and 11.02%. Upon solvent annealing with diphenyl ether (DPE) (0.5%) and chlorobenzene (CB), the PCE of the PBDT-F-TzBI-based device increased to 12.12% .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the thiazole and thiophene rings, it could be of interest in the development of pharmaceuticals or materials science .

properties

IUPAC Name

4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNSNCTVNSWUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366382
Record name 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine

CAS RN

383129-75-7
Record name 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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